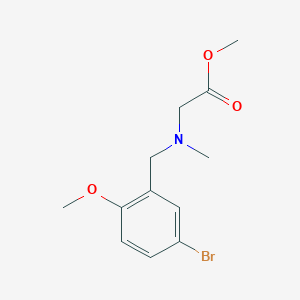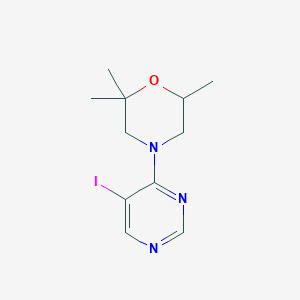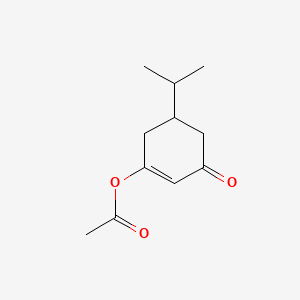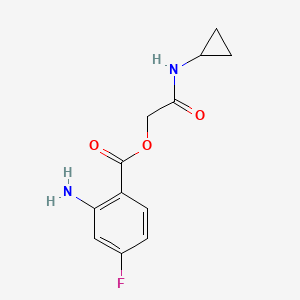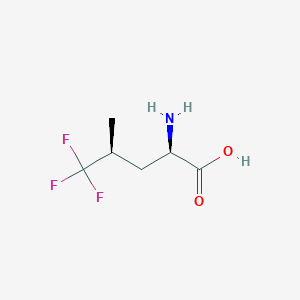
(4S)-5,5,5-Trifluoro-D-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-5,5,5-Trifluoro-D-leucine is a fluorinated amino acid derivative. It is a stereoisomer of leucine, where three hydrogen atoms in the methyl group are replaced by fluorine atoms. This modification imparts unique properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5,5,5-Trifluoro-D-leucine typically involves the introduction of fluorine atoms into the leucine structure. One common method is the enantioselective synthesis, where a chiral catalyst is used to ensure the correct stereochemistry. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The process may also include steps like protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and cost-effectiveness. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-5,5,5-Trifluoro-D-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it back to its non-fluorinated form.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(4S)-5,5,5-Trifluoro-D-leucine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a probe in studying reaction mechanisms.
Biology: The compound is used in protein engineering to study the effects of fluorination on protein structure and function.
Industry: The compound is used in the development of agrochemicals and materials science for creating novel fluorinated polymers and coatings.
Wirkmechanismus
The mechanism by which (4S)-5,5,5-Trifluoro-D-leucine exerts its effects involves its incorporation into proteins and peptides. The presence of fluorine atoms can alter the hydrophobicity, stability, and conformation of the molecules. This can affect molecular targets and pathways, such as enzyme activity and protein-protein interactions, leading to changes in biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-5-Fluoro-L-leucine: Another fluorinated leucine derivative with a single fluorine atom.
(4S)-5,5-Difluoro-D-leucine: A compound with two fluorine atoms instead of three.
(4S)-5,5,5-Trifluoro-L-leucine: The L-isomer of the compound.
Uniqueness
(4S)-5,5,5-Trifluoro-D-leucine is unique due to the presence of three fluorine atoms, which significantly enhances its hydrophobicity and metabolic stability compared to its non-fluorinated and less fluorinated counterparts. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Eigenschaften
Molekularformel |
C6H10F3NO2 |
|---|---|
Molekulargewicht |
185.14 g/mol |
IUPAC-Name |
(2R,4S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)/t3-,4+/m0/s1 |
InChI-Schlüssel |
XFGVJLGVINCWDP-IUYQGCFVSA-N |
Isomerische SMILES |
C[C@@H](C[C@H](C(=O)O)N)C(F)(F)F |
Kanonische SMILES |
CC(CC(C(=O)O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


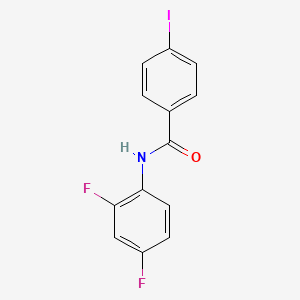

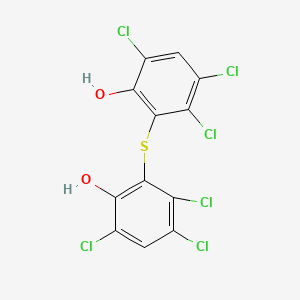


![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14908552.png)
![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)
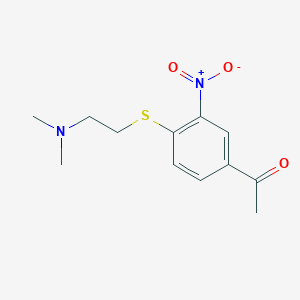
![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)
